2-Propylthioisonicotinamide monohydrochloride
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Overview
Description
2-Propylthioisonicotinamide monohydrochloride is a thioamide derivative known for its antitubercular activity. It is commonly used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy . The compound has a molecular formula of C9H12N2S.ClH and a molecular weight of 216.731 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioamide derivatives.
Biology: Studied for its effects on bacterial cell walls and its role in inhibiting mycolic acid synthesis.
Medicine: Primarily used in the treatment of MDR-TB and leprosy. It is also being investigated for its potential use in other bacterial infections.
Mechanism of Action
2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .
Comparison with Similar Compounds
Similar Compounds
Ethionamide: Another thioamide derivative with similar antitubercular activity.
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Prothionamide: Structurally similar to 2-Propylthioisonicotinamide monohydrochloride and used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to form a covalent adduct with NAD, leading to effective inhibition of the inhA enzyme. This unique mechanism of action makes it a valuable compound in the treatment of MDR-TB and leprosy .
Properties
CAS No. |
93778-13-3 |
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Molecular Formula |
C9H13ClN2S |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-propylpyridine-4-carbothioamide;hydrochloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H |
InChI Key |
KRWYKWASDKBOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N.Cl |
Origin of Product |
United States |
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